

A Comparative Selectivity Profile of the Mitochondrial Complex I Inhibitor BAY-179

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Compound of Interest		
Compound Name:	BAY-179	
Cat. No.:	B15577726	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **BAY-179**, a potent and selective inhibitor of mitochondrial Complex I, with other well-known Complex I inhibitors. The information presented is intended to assist researchers in selecting the most appropriate chemical probe for their studies.

Mitochondrial Electron Transport Chain and the Role of Complex I

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone. This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] Inhibition of Complex I disrupts this process, leading to decreased ATP production and cellular dysfunction.

Caption: The mitochondrial electron transport chain.

Comparative Selectivity Profile

BAY-179 is a highly potent and selective inhibitor of mitochondrial Complex I.[2] Its selectivity has been demonstrated against other complexes of the oxidative phosphorylation system. This



section compares the selectivity profile of **BAY-179** with other commonly used Complex I inhibitors: Rotenone, Piericidin A, and IACS-010759.

Table 1: On-Target Potency (Mitochondrial Complex I)

Compound	Target	IC50 (Human)	IC50 (Mouse)	IC50 (Rat)	IC50 (Dog)
BAY-179	Complex I	79 nM[2]	38 nM[2]	27 nM[2]	47 nM[2]
Rotenone	Complex I	~20 nM	-	-	-
Piericidin A	Complex I	~10 nM	-	-	-
IACS-010759	Complex I	<10 nM[3]	-	-	-

Table 2: Selectivity Against Other Mitochondrial Respiratory Chain Complexes

Compound	Complex II (IC50)	Complex III (IC50)	Complex IV (IC50)	Complex V (IC50)
Analog of BAY- 179	> 30 μM[4]	> 30 μM[4]	> 30 µM[4]	> 30 μM[4]
Rotenone	-	-	-	-
Piericidin A	-	-	-	-
IACS-010759	Highly Selective	-	-	-

Table 3: Known Off-Target Activities



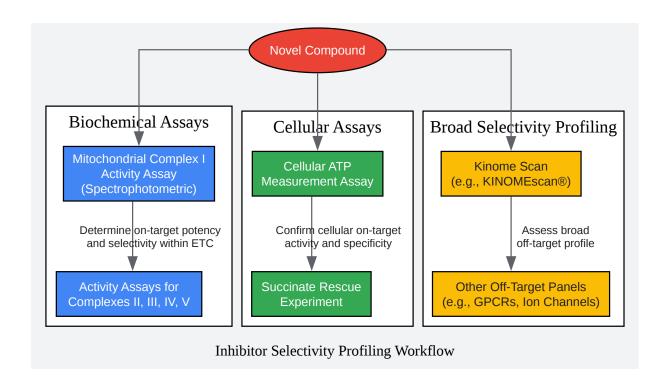
Compound	Known Off-Target Effects
BAY-179	Publicly available broad-panel screening data (e.g., kinome scan) is limited.
Rotenone	Known to have off-target effects, including microtubule disruption.[2]
Piericidin A	Primarily known as a Complex I inhibitor; comprehensive off-target profile is not widely published.
IACS-010759	Described as a highly selective Complex I inhibitor.[5]

Note: A direct head-to-head comparison of the kinome-wide selectivity for all compounds in this table from a single study is not publicly available. The data presented is compiled from various sources. Researchers should consider comprehensive selectivity profiling for their specific experimental context.

Experimental Workflow for Assessing Inhibitor Selectivity

The following diagram illustrates a general workflow for characterizing the selectivity of a novel mitochondrial Complex I inhibitor.





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